Crocin II

Catalog No.
S634972
CAS No.
55750-84-0
M.F
C38H54O19
M. Wt
814.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crocin II

CAS Number

55750-84-0

Product Name

Crocin II

IUPAC Name

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Molecular Formula

C38H54O19

Molecular Weight

814.8 g/mol

InChI

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1

InChI Key

CZSBHMFVVLYIQQ-DRVLGOCHSA-N

Synonyms

Crocetingentiobiosylglucosyl ester; Tricrocin; Crocin 2; b-D-Glucopyranose 6-O-b-D-glucopyranosyl-1-[(2E,4E,6E,8E,10E,12E,14E)-b-D-glucopyranosyl 2,6,11,15-tetramethyl-2,4,6,8,10,12,14-hexadecaheptaenedioate]

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

In vitro and animal studies have explored the potential applications of CGE in various areas of scientific research, including:

  • Antioxidant activity

    Studies have shown that CGE exhibits antioxidant properties, potentially helping to protect cells from damage caused by free radicals. However, further research is needed to confirm these findings and understand the mechanisms involved [].

  • Neuroprotective effects

    Some studies suggest that CGE may have neuroprotective properties, potentially offering benefits for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, these studies are primarily limited to in vitro and animal models, and more research is needed to determine the potential effectiveness and safety of CGE in humans [, ].

  • Anticancer properties

Crocin II is a carotenoid compound primarily found in saffron, the dried stigma of Crocus sativus. It is a diester formed from the disaccharide gentiobiose and the dicarboxylic acid crocetin. Crocin II is notable for its deep red color in pure form and its ability to produce an orange solution when dissolved in water. This compound contributes significantly to the characteristic color of saffron and is considered one of its main active components, alongside other crocins like Crocin I, Crocin III, Crocin IV, and Crocin V, which differ based on their glycosylation patterns .

The biosynthesis of Crocin II involves several enzymatic reactions starting from geranylgeranyl pyrophosphate. Key enzymes in this pathway include:

  • Phytoene synthase: Converts geranylgeranyl pyrophosphate to phytoene.
  • Phytoene desaturase: Converts phytoene to lycopene through a series of desaturation steps.
  • Lycopene β-cyclase: Converts lycopene into β-carotenoids.
  • Carotenoid cleavage dioxygenases: Cleave β-carotenoids to produce crocetin dialdehyde.
  • Aldehyde dehydrogenases: Convert crocetin dialdehyde into crocetin.
  • UDP-glucosyltransferases: Glycosylate crocetin to form Crocin II .

Crocin II exhibits a range of biological activities:

  • Antioxidant Properties: It reduces oxidative stress by enhancing the expression of antioxidant enzymes such as catalase and superoxide dismutase .
  • Neuroprotective Effects: Crocin II can cross the blood-brain barrier and has shown potential in protecting against neurodegenerative diseases like Alzheimer's and Parkinson's by reducing neuroinflammation and apoptosis .
  • Antidepressant Effects: Studies suggest that Crocin II may have mood-lifting properties, with evidence from both animal models and human trials .
  • Anticancer Activity: It has demonstrated antiproliferative effects against various cancer cell lines through multiple signaling pathways, including PI3K/AKT/mTOR and MAPK pathways .

Crocin II can be synthesized through various methods:

  • Biotechnological Approaches: Recent studies have utilized multigene stacking in plants such as Nicotiana benthamiana to produce Crocin II efficiently. This method leverages the plant's own glycosyltransferases for production .
  • Chemical Synthesis: One-pot reactions involving specific cosolvents have been employed for selective glycosylation at the carboxyl groups of crocetin to yield Crocin II .
  • Extraction from Natural Sources: Isolation from saffron or gardenia flowers remains a traditional method for obtaining Crocin II, although it is less efficient compared to biotechnological methods.

Crocin II has diverse applications:

  • Pharmaceuticals: Due to its neuroprotective and antioxidant properties, it is being researched for use in treating neurodegenerative diseases, mood disorders, and cancer therapies .
  • Food Industry: As a natural coloring agent, it is used in food products due to its vibrant color and safety profile.
  • Cosmetics: Its antioxidant properties make it a candidate for use in skincare products aimed at reducing oxidative stress on skin cells.

Research indicates that Crocin II interacts with various biological pathways:

  • It modulates signaling pathways related to inflammation and apoptosis, particularly in neural tissues.
  • Interaction studies have shown that it can inhibit certain kinases involved in cancer progression, making it a potential therapeutic agent against malignancies .

Crocin II belongs to a class of compounds known as crocins, which include several derivatives. Here are some similar compounds:

Compound NameGlycosylationUnique Features
Crocin IFour glucosyl groupsHigher solubility; more potent antioxidant activity
Crocin IIITwo glucosyl groupsDifferent bioavailability; potential anti-inflammatory effects
Crocin IVTwo glucosyl groupsSimilar structure but distinct pharmacological properties
Crocin VOne glucosyl groupLess hydrophilic; lower antioxidant capacity

Uniqueness of Crocin II

Crocin II is unique due to its specific three-glycosylation pattern which enhances its solubility and bioavailability compared to other crocins. This property allows it to exert significant neuroprotective effects while also being effective as an antioxidant. Its ability to cross the blood-brain barrier distinguishes it from other carotenoids that may not possess similar efficacy in neurological contexts .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

814.32592949 g/mol

Monoisotopic Mass

814.32592949 g/mol

Heavy Atom Count

57

UNII

ZF2MOD2N6Y

Wikipedia

Crocetin gentiobiosylglucosyl ester

Dates

Modify: 2023-08-15
Ind. J. Chem., 1975, 13, p339

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